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Description
3-(2-Methylphenyl)piperidine is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%. BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
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Significance of Piperidine Scaffold Derivatives in Contemporary Pharmaceutical Development
The piperidine (B6355638) motif is a prevalent feature in a multitude of approved drugs and clinical candidates, underscoring its importance in medicinal chemistry. thieme-connect.com This is due to a combination of favorable properties inherent to the piperidine ring. Its three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. thieme-connect.com Furthermore, the nitrogen atom within the ring can act as a proton acceptor, influencing the compound's pharmacokinetic properties such as solubility and membrane permeability. researchgate.net
The introduction of a piperidine scaffold can modulate a molecule's physicochemical properties, enhance its biological activity and selectivity, improve its pharmacokinetic profile, and even reduce potential cardiac toxicity. thieme-connect.comthieme-connect.com Piperidine derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and agents for Alzheimer's disease. encyclopedia.pubnih.gov The versatility of the piperidine ring as a synthetic building block allows for the creation of diverse chemical libraries, facilitating the discovery of new and effective therapeutic agents. nih.govmarketresearchintellect.com
Contextualization of 3 2 Methylphenyl Piperidine Within Cns Active Agent Discovery
Within the broad applications of piperidine (B6355638) derivatives, 3-(2-Methylphenyl)piperidine and its analogues have garnered attention for their potential as CNS-active agents. The substitution pattern of the phenyl and methyl groups on the piperidine ring is critical in determining the pharmacological activity of these compounds. Research has shown that such modifications can significantly influence a compound's ability to interact with various receptors and transporters within the central nervous system. clinmedkaz.org
For instance, derivatives of phencyclidine (PCP), which contains a piperidine ring, have been synthesized and studied for their analgesic effects. nih.gov The unique structural features of this compound and related compounds make them interesting candidates for investigation in the context of neurological and psychiatric disorders. The benzyl-piperidine moiety, for example, is a well-established framework for designing agents that target the catalytic site of the acetylcholinesterase (AChE) enzyme, which is relevant in the treatment of Alzheimer's disease. encyclopedia.pub
Overview of Academic Research Trajectories for 3 2 Methylphenyl Piperidine and Structurally Related Analogues
General Approaches to Substituted Piperidine Ring Formation
The construction of the piperidine core can be achieved through a variety of synthetic transformations. These methods offer diverse pathways to access a wide range of substituted piperidines, each with its own advantages and limitations.
Cyclization Reactions for Piperidine Core Construction
Intramolecular cyclization is a powerful strategy for the formation of the piperidine ring. nih.gov These reactions typically involve the formation of a carbon-nitrogen or carbon-carbon bond to close a linear precursor into a six-membered heterocycle. nih.gov
Common strategies include:
N-Heterocyclization of Amino Alcohols: Primary amines can react with diols in the presence of an Iridium catalyst to form cyclic amines, including piperidines, in good to excellent yields. organic-chemistry.org A one-pot method using thionyl chloride for the chlorination of amino alcohols also provides an efficient route to cyclic amines. organic-chemistry.org
Cyclocondensation of Dihalides: Alkyl dihalides can undergo cyclocondensation with primary amines or hydrazines under microwave irradiation in an aqueous alkaline medium to produce nitrogen-containing heterocycles. organic-chemistry.org
Wacker-Type Aerobic Oxidative Cyclization: A palladium-based catalyst can be used for the cyclization of alkenes to form various six-membered nitrogen heterocycles, including piperidines. organic-chemistry.org
Intramolecular Hydroamination: The intramolecular anti-Markovnikov hydroamination of certain amino-alkenes, catalyzed by a rhodium complex, can yield 3-arylpiperidines. organic-chemistry.org
Hydrogenation Strategies in Piperidine Synthesis
The hydrogenation of pyridine (B92270) derivatives is a widely utilized method for the synthesis of piperidines. nih.govresearchgate.net This approach involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart. nih.gov
Key aspects of this methodology include:
Heterogeneous Catalysis: Catalysts such as rhodium on carbon (Rh/C) can facilitate the complete hydrogenation of various aromatic compounds, including pyridines, under relatively mild conditions. organic-chemistry.org Palladium on carbon (Pd/C) with ammonium (B1175870)formate (B1220265) is effective for the reduction of pyridine N-oxides. organic-chemistry.org Cobalt-based nanocatalysts have also been developed for the acid-free hydrogenation of pyridines. nih.gov
Homogeneous Catalysis: Transition metal complexes, such as those based on iridium and rhodium, are effective for the asymmetric hydrogenation of pyridinium (B92312) salts, yielding chiral piperidines. nih.govdicp.ac.cn
Transfer Hydrogenation: This method uses a hydrogen source like formic acid or ammonia (B1221849)borane (B79455) in the presence of a catalyst to reduce pyridines. organic-chemistry.orgdicp.ac.cn For instance, a rhodium-catalyzed transfer hydrogenation of N-benzylpyridinium salts has been reported. dicp.ac.cn
Electrocatalytic Hydrogenation: An emerging approach involves the electrocatalytic hydrogenation of pyridines at ambient temperature and pressure, offering a potentially more sustainable alternative to traditional methods. researchgate.netnih.gov
Reductive Amination Pathways for Piperidine Scaffolds
Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds and is instrumental in the synthesis of piperidines. researchgate.netpearson.com This two-step process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. researchgate.netpearson.com
Intermolecular Reductive Amination: This approach is commonly used in [5+1] annulations for piperidine synthesis. nih.gov For example, N-benzylpiperidine can be synthesized from piperidine and benzaldehyde (B42025) via reductive amination. pearson.com
Intramolecular Reductive Amination: The intramolecular version of this reaction is particularly useful for synthesizing polyhydroxypiperidine iminosugars from carbohydrates. researchgate.net Iron-catalyzed reductive amination of ω-amino fatty acids provides an efficient route to piperidines. nih.gov
Reagents: A variety of reducing agents can be employed, with borane-pyridine complex (BAP) being a less toxic alternative to sodium cyanoborohydride (NaCNBH₃). tandfonline.com
Radical Cyclization Techniques for Piperidine Ring Formation
Radical cyclization offers a unique approach to piperidine synthesis, often proceeding under mild conditions and tolerating a wide range of functional groups. mdpi.comnih.gov
Intramolecular Radical Cyclization: Cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes can produce various piperidines. nih.govmdpi.com Radical cyclization of 1,6-enynes initiated by triethylborane (B153662) is another method to synthesize polysubstituted alkylidene piperidines. mdpi.com A novel approach to 2,4-disubstituted piperidines involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. organic-chemistry.org
Photoredox Catalysis: Organic photoredox catalysts can be used to generate aryl radicals from linear aryl halide precursors, which then undergo regioselective cyclization to form complex spiropiperidines. nih.gov
Enantioselective Radical-Mediated C-H Cyanation: A copper-catalyzed radical relay mechanism allows for the enantioselective δ C-H cyanation of acyclic amines, providing access to chiral piperidines through a (5+1) synthetic disconnection. nih.gov
Catalytic Enantioselective Synthesis of 3-Substituted Piperidines
Achieving high enantioselectivity in the synthesis of 3-substituted piperidines is a significant challenge, yet crucial for the development of chiral drugs. nih.govsnnu.edu.cnacs.org
A notable advancement in this area is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govsnnu.edu.cnacs.org This cross-coupling approach utilizes arylboronic acids and a phenyl pyridine-1(2H)-carboxylate to produce 3-substituted tetrahydropyridines with high yields and excellent enantioselectivity. nih.govsnnu.edu.cnacs.org A subsequent reduction step then furnishes the desired enantioenriched 3-substituted piperidine. nih.govsnnu.edu.cnacs.org This three-step process, involving partial reduction of pyridine, rhodium-catalyzed asymmetric carbometalation, and a final reduction, has proven to be a versatile strategy. nih.govsnnu.edu.cn
Another approach involves the catalytic enantioselective bromocyclization of olefinic amides using amino-thiocarbamates as catalysts. rsc.org The resulting enantioenriched 2-substituted 3-bromopiperidines can be transformed into 3-substituted piperidines via a silver salt-mediated rearrangement. rsc.org
Specific Synthetic Routes and Precursors for this compound Structures
While a direct, one-pot synthesis of this compound is not extensively detailed in the provided search results, the general methodologies described above can be applied. A plausible synthetic route could involve the rhodium-catalyzed asymmetric cross-coupling of 2-methylphenylboronic acid with a suitable pyridine precursor, as outlined in section 2.2.
A patent describes a multi-step synthesis for (R)-3-phenylpiperidine and (S)-3-phenylpiperidine, which could be adapted for the 2-methylphenyl analogue. google.com This process starts with an N-protected 3-piperidone and involves a Grignard reaction, an elimination reaction, a hydrogenation reduction, and finally, deprotection and chiral resolution. google.com
The table below outlines a general synthetic approach for 3-arylpiperidines, which could be adapted for this compound.
Mixture of N-protected 3-(2-methylphenyl)-1,2,5,6-tetrahydropyridine and N-protected 3-(2-methylphenyl)-1,2,3,4-tetrahydropyridine
3
Hydrogenation
H₂, Transition metal catalyst (e.g., Pd/C)
N-protected this compound
4
Deprotection
Appropriate conditions to remove the protecting group
This compound
This table represents a generalized pathway. Specific conditions, such as the choice of protecting group, catalyst, and reaction parameters, would need to be optimized for the synthesis of this compound.
In Vitro Receptor and Transporter Interaction Profiling
The in vitro pharmacological activity of this compound analogues has been characterized through a series of binding and functional assays. These studies are crucial in determining the affinity and selectivity of these compounds for various receptors and transporters, thereby offering insights into their potential therapeutic applications.
Serotonergic System Modulations
The serotonergic system, a key regulator of mood, cognition, and various physiological processes, is a primary target for many psychoactive compounds. The interactions of this compound derivatives with several components of this system have been investigated to elucidate their mechanism of action.
The 5-HT1A receptor, a subtype of serotonin (B10506) receptor, is implicated in the modulation of anxiety and depression. Certain derivatives of this compound have been evaluated for their affinity to this receptor. For instance, a series of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives were synthesized and tested for their binding affinity at the 5-HT1A receptor. These compounds, however, demonstrated a very weak affinity for this receptor, indicating a low potential for direct 5-HT1A-mediated effects. nih.gov
In contrast, other related piperidine and piperazine (B1678402) derivatives have shown significant 5-HT1A receptor affinity. For example, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708) and its 3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine analog have been identified as highly selective ligands for the 5-HT1A receptor, with Ki values of 1.2 nM and 21.3 nM, respectively. mdpi.com Furthermore, certain (2-methoxyphenyl)piperazine derivatives containing a terminal cycloalkyl amide fragment have exhibited strong binding to 5-HT1A receptors, with Ki values ranging from 0.12 to 0.63 nM. nih.gov These findings highlight the importance of specific structural modifications in determining high-affinity interactions with the 5-HT1A receptor.
Table 1: 5-HT1A Receptor Binding Affinities of this compound Related Derivatives
(2-Methoxyphenyl)piperazine derivatives with cycloalkyl amide
0.12-0.63
The 5-HT2A receptor is another crucial target in the serotonergic system, involved in processes such as learning, memory, and sensory perception. A notable derivative, (S)-3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine (LPH-5), has been characterized as a potent partial agonist at the 5-HT2A receptor. nih.gov This compound displays pronounced selectivity for the 5-HT2A receptor over the related 5-HT2B and 5-HT2C receptors in various functional assays. nih.gov
The benzoylpiperidine scaffold, present in some derivatives, is recognized as a privileged structure for targeting 5-HT2A receptors. mdpi.com For instance, certain 4-(p-fluorobenzoyl)piperidine derivatives have been identified as potent and selective 5-HT2A ligands, with IC50 values in the low nanomolar range. mdpi.com One such derivative also showed a moderate affinity for 5-HT1A receptors, indicating a potential for dual activity. mdpi.com
Table 2: 5-HT2A Receptor Binding and Selectivity of this compound Related Derivatives
The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its action. Inhibition of SERT is a primary mechanism of many antidepressant medications. Research into this compound derivatives has revealed compounds with high affinity for SERT. nih.govresearchgate.net
Specifically, a series of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have been shown to be high-affinity ligands for SERT, with Ki values ranging from 2 to 400 nM, which is comparable to the well-known antidepressant fluoxetine. nih.govresearchgate.net These compounds were evaluated by their ability to displace [3H]-paroxetine binding. nih.govresearchgate.net Further studies on phenyl piperidine derivatives have identified ligands with high binding affinity for SERT, suggesting their potential as antidepressant agents. researchgate.net In a study of quipazine (B1207379) derivatives, 2'-methyl-6-nitroquipazine was found to be a significantly more potent inhibitor of the serotonin transporter than its 3'-methyl-substituted counterpart. nih.gov
Table 3: Serotonin Transporter (SERT) Affinity of this compound Related Derivatives
The dopaminergic system plays a critical role in reward, motivation, and motor control. The dopamine (B1211576) transporter (DAT) is a key component of this system, regulating dopamine levels in the synapse.
The interaction of this compound derivatives with the dopamine transporter (DAT) has also been a subject of investigation. While some derivatives show selectivity for the serotonergic system, others exhibit affinity for DAT. For example, the S,S-(-)-enantiomer of a 3,6-disubstituted piperidine derivative demonstrated high potency for DAT with an IC50 value of 11.3 nM. researchgate.net This compound was also found to be more selective for DAT over both SERT and the norepinephrine (B1679862) transporter (NET). researchgate.net
In a series of N-(2-methoxyphenyl)piperazine and N-(2,3-dichlorophenyl)piperazine analogs, several compounds displayed high affinity for dopamine D3 receptors and moderate to low affinity for D2 receptors. nih.gov Although direct DAT binding data for all these compounds were not extensively detailed, their interaction with dopamine receptors suggests a broader engagement with the dopaminergic system. One study reported a Ki value of 193 nM for a piperidine-based analogue at the sodium-dependent dopamine transporter.
Table 4: Dopamine Transporter (DAT) Binding of this compound Related Derivatives
Compound
IC50 (nM)
Ki (nM)
Selectivity
S,S-(-)-3,6-disubstituted piperidine derivative
11.3
-
Selective for DAT over SERT and NET
Piperidine based analogue
-
193
-
Sigma Receptor Ligand Recognition
The piperidine scaffold is a crucial element in the design of ligands targeting sigma receptors, which are implicated in a variety of neurological and psychiatric conditions. researchgate.netnih.gov The affinity of piperidine derivatives for sigma-1 (σ₁) and sigma-2 (σ₂) receptors is a key area of pharmacological research.
Sigma-1 Receptor Binding Affinity
Research into piperidine and piperazine-based compounds has led to the discovery of potent ligands for the sigma-1 receptor (S1R). One such screening campaign identified 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone as a powerful S1R agonist with a high binding affinity, demonstrating a Ki value of 3.2 nM. rsc.org This affinity is comparable to that of the well-known reference compound, haloperidol, which has a Ki value of 2.5 nM. rsc.org
Further studies have explored dual-acting ligands that target both histamine (B1213489) H3 and sigma-1 receptors. nih.govacs.orgmonash.edunih.gov The inclusion of a piperidine moiety has been identified as a critical structural feature for achieving this dual activity. nih.govacs.org This is attributed to the ability of the protonated piperidine ring to form a crucial salt bridge interaction with the Glu172 residue within the S1R binding pocket, a key factor for high biological activity. nih.gov A series of novel ligands, primarily based on the piperidine core, were synthesized and evaluated, with many exhibiting high affinity for both the human histamine H3 receptor (hH3R) and the sigma-1 receptor. nih.govacs.orgmonash.edu
The sigma-2 receptor (σ₂R), identified as transmembrane protein 97 (TMEM97), is overexpressed in various cancer cells and is a target for potential cancer therapies. nih.govwikipedia.org Ligands that bind to σ₂R can modulate tumor cell responses. wikipedia.org
Arylcyclohexylamine derivatives, such as 3-Methyl-PCPy, have been shown to act as high-affinity sigma receptor ligands with a preference for the σ₂ subtype. wikipedia.org In a series of dual histamine H3 and sigma-1 receptor ligands, many compounds also displayed significant activity at sigma-2 receptors. nih.govacs.org For instance, certain biphenyl (B1667301) derivatives with a three-carbon chain and an aniline (B41778) derivative demonstrated notable selectivity for σ₂R over σ₁R. nih.govacs.org
A homo-bivalent dimer of a known sigma receptor ligand, MAM03055A, exhibited a strong preference and high affinity for sigma-2 receptors (σ₂R Ki = 55.9 nM) over sigma-1 receptors (σ₁R Ki = 3,371 nM). nih.gov This compound was found to induce cell death in several cancer cell lines. nih.gov The interaction of MAM03055A with the sigma-2 receptor was observed to be pseudo-irreversible, leading to a time-dependent loss of the receptor protein from cells. nih.gov
Cholinergic System Enzyme Inhibition
The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key strategy in the management of Alzheimer's disease. nih.gov Piperidine derivatives have been extensively investigated for their potential in this area. nih.govnih.govencyclopedia.pub
Acetylcholinesterase (AChE) Inhibitory Activities
Numerous studies have focused on the synthesis and evaluation of piperidine derivatives as AChE inhibitors. nih.govnih.govacs.orgBenzamide (B126) derivatives containing a piperidine core have been synthesized and shown to inhibit the AChE enzyme in vitro. nih.gov The rationale for this approach is supported by existing literature demonstrating the potential of benzamide derivatives to act as AChE inhibitors. nih.gov
In one study, newly synthesized benzimidazole-based pyrrole/piperidine hybrids demonstrated good to moderate AChE inhibitory activities, with IC₅₀ values ranging from 19.44 ± 0.60 µM to 36.05 ± 0.4 µM. nih.gov Another investigation of new piperidine derivatives identified a compound that exhibited the best inhibitory potency and selectivity for AChE. nih.gov The design of these derivatives often involves incorporating an ester with an aromatic group to bind to the catalytic site of AChE and another aromatic group to interact with the peripheral site. nih.gov
Butyrylcholinesterase (BuChE) Inhibitory Assays
Butyrylcholinesterase (BuChE) is considered a secondary enzyme in the breakdown of acetylcholine (B1216132) but also plays a role in the pathology of Alzheimer's disease. nih.gov Several piperidine derivatives have been evaluated for their ability to inhibit BuChE. nih.govnih.govnih.gov
In a study of benzimidazole-based pyrrole/piperidine hybrids, the compounds exhibited varied BuChE inhibitory activities, with IC₅₀ values in the range of 21.57 ± 0.61 µM to 39.55 ± 0.03 µM. nih.gov Another study on new piperidine derivatives reported a compound with the highest selectivity for BuChE inhibition. nih.gov
Histamine Receptor Modulations
The histamine H3 receptor (H3R) is a G protein-coupled receptor highly expressed in the central nervous system and is a target for various neurological disorders. nih.govacs.org Recent research has focused on developing dual-acting ligands that modulate both histamine H3 and sigma-1 receptors. nih.govacs.orgmonash.edunih.gov
A series of 16 new ligands, predominantly based on a piperidine core, were designed and synthesized. nih.govmonash.edu The majority of these compounds, with the exception of one piperazine derivative, demonstrated high affinity for the human histamine H3 receptor, with Ki values below 100 nM. acs.org The unsubstituted piperidine ring in the basic part of these compounds appears to be a key factor for high affinity at the hH3R. nih.govacs.org For example, comparing compounds with an unsubstituted piperidine to their 4-pyridyl analogues showed a generally higher affinity for the former. nih.govacs.org The piperidine moiety has been established as a crucial structural feature for achieving dual H3/σ1 receptor activity. nih.govacs.org
Histamine H3 Receptor Ligand Properties
The histamine H3 receptor (H3R) is a G protein-coupled receptor predominantly found in the central nervous system (CNS). It functions as an autoreceptor and heteroreceptor, modulating the release of various neurotransmitters. This has made it a significant target for the development of treatments for a range of neurological and psychiatric disorders. nih.govacs.org
Research into dual-target ligands has explored the potential of piperidine derivatives to interact with both histamine H3 and sigma-1 receptors. nih.govresearchgate.netmonash.edu In a series of synthesized compounds, many piperidine derivatives demonstrated high affinity for histamine H3 receptors, with Ki values often below 100 nM. nih.govacs.org The piperidine moiety itself has been identified as a crucial structural element for this dual activity. nih.gov For instance, comparing compounds KSK67 (a piperazine derivative) and KSK68 (a piperidine derivative) revealed a significant difference in their affinity for sigma-1 receptors, highlighting the importance of the piperidine core. nih.govresearchgate.net
Further studies have focused on developing dual-acting ligands that also inhibit monoamine oxidase B (MAO-B), which could be beneficial in conditions like Parkinson's disease by increasing dopamine levels. nih.gov One such compound, 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine, demonstrated significant affinity for the human H3 receptor (hH3R) with a Ki of 25 nM. nih.gov
Table 1: Histamine H3 Receptor (hH3R) and Monoamine Oxidase B (hMAO B) Activity of a Piperidine Derivative
The M1 muscarinic acetylcholine receptor (M1 mAChR) is widely expressed in the CNS and plays a role in various physiological and pathological brain functions, making it a therapeutic target for conditions like Alzheimer's disease. nih.gov Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) binding site, offer a promising approach for achieving receptor subtype selectivity. nih.gov
One area of investigation has been the development of allosteric agonists, which can directly activate the receptor by binding to an allosteric site. nih.gov Research has identified 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) as an allosteric agonist of the M1 muscarinic receptor. nih.gov Pharmacological studies have provided direct evidence for this mechanism of action. nih.gov The discovery of ectopic activation sites on the M1 muscarinic receptor has opened up new avenues for designing selective agonists. nih.gov
Positive allosteric modulators (PAMs) enhance the effect of the natural agonist, acetylcholine. biorxiv.org Structural and dynamic studies of the M4 muscarinic receptor have provided insights into how PAMs bind and modulate agonist affinity. biorxiv.org These findings can potentially be extrapolated to the M1 receptor, aiding in the design of more effective allosteric modulators.
Other Biological Target Interactions
Antituberculosis Activity against InhA and EthR Proteins
While direct studies on this compound were not identified, computational research has highlighted the potential of structurally related piperidine derivatives as antituberculosis agents. A 2021 in silico study investigated fifty small molecules for their potential to inhibit InhA (enoyl-acyl carrier protein reductase) and EthR, two key proteins in Mycobacterium tuberculosis. nih.gov Among the compounds analyzed, a piperidine derivative, 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl) piperidine-1-carboxamide (B458993) (Compound C22), was identified as a promising candidate. nih.gov
This compound demonstrated superior binding affinity and molecular stability with both InhA and EthR compared to control drugs like isoniazid (B1672263) and ethionamide (B1671405) in molecular docking and dynamics simulations. nih.gov The study proposed that such compounds could serve as effective therapeutic agents for tuberculosis, although further in vitro and in vivo validation is required. nih.gov Other research into N-arylpiperazine-based compounds has shown that lipophilicity plays a key role in antimycobacterial activity, with substituents like -CF3 or -F on the phenyl ring improving efficacy against various mycobacterial strains. mdpi.com
Table 1: In Silico Antituberculosis Activity of a Piperidine Derivative
Showed high binding affinity and stability in molecular docking and simulation studies, outperforming control drugs. nih.gov
Antitrypanosomal Activity
The investigation into the antitrypanosomal effects of this compound derivatives is an emerging area. While specific data on the parent compound is limited, studies on related heterocyclic structures provide insights. For instance, research on various heterocyclic compounds has demonstrated activity against Trypanosoma cruzi and Trypanosoma brucei, the parasites responsible for Chagas disease and African trypanosomiasis, respectively. Modifications to the core structure, such as replacing a piperidine ring with other heterocycles like pyrrolidine (B122466) or morpholine, have been shown to significantly alter potency, indicating the importance of the piperidine scaffold for activity.
Kappa Opioid Receptor Agonism
Phenylpiperidine derivatives are a well-established class of opioid receptor ligands, with their activity profile (agonist vs. antagonist) being highly dependent on their structural and stereochemical features. nih.govnih.gov The kappa opioid receptor (KOR) is a target for developing analgesics with a reduced side-effect profile compared to mu-opioid receptor (MOR) agonists. mdpi.commdpi.com
Research into N-substituted 4-arylpiperidines and related 3-methyl-4-phenylpiperazine analogues has shown that these compounds often act as potent KOR antagonists, rather than agonists. nih.gov However, the quest for KOR agonists has led to the development of various chemical scaffolds, including morphinans, benzomorphans, and arylacetamides. mdpi.com For phenylpiperidine derivatives, agonist activity is often associated with a specific stereochemistry where the 4-aryl group is in an axial conformation. nih.gov Conversely, derivatives favoring an equatorial 4-aryl group tend to exhibit antagonist properties. nih.gov While many phenylpiperidine derivatives are MOR-selective, subtle structural changes can shift activity towards the KOR. nih.gov The development of a potent and selective KOR agonist from this class remains a significant area of research. researchgate.net
Structure-Activity Relationship (SAR) Studies of this compound Analogues
The biological activity of phenylpiperidine derivatives is profoundly influenced by their chemical structure, including substitutions on the piperidine and phenyl rings, and their stereochemistry.
Influence of Substituents on Piperidine Ring Potency and Selectivity
Substitutions on the piperidine ring are a critical determinant of the pharmacological profile of phenylpiperidine analogues. nih.govmdpi.com
Position of Substitution : Studies on various piperidine-containing molecules have shown that the location of substituents significantly impacts activity. For instance, in a series of anticancer sulfonamides, methyl groups at the C-3 or C-4 position of the piperidine ring were crucial for high potency. ajchem-a.com
Nature of Substituent : The type of group added to the piperidine ring can drastically alter its biological effect. In a series of antiviral 3-phenylpiperidine-2,6-diones, introducing a benzyl (B1604629) or fluorophenyl group led to moderate activity against specific viruses like Coxsackie B2 (CVB-2) and Herpes Simplex Virus-1 (HSV-1). nih.govresearchgate.net
Fused Rings and Bulkiness : The addition of bulky groups or fused ring systems can enhance potency. For example, the presence of a bulky diphenylmethyl moiety was shown to improve the antimycobacterial efficiency of certain piperazine-based compounds. mdpi.com
Table 2: Influence of Piperidine Ring Substituents on Biological Activity
Stereochemical Determinants of Pharmacological Activity
Stereochemistry, the three-dimensional arrangement of atoms, is a pivotal factor in the interaction between a drug molecule and its biological target. researchgate.netresearchgate.net For phenylpiperidine derivatives, specific stereoisomers often exhibit significantly higher potency than others.
In the context of opioid receptor ligands, the orientation of the phenyl group relative to the piperidine ring is crucial. Potent opioid agonists typically feature a 4-aryl group that prefers an axial conformation, which allows for an optimal fit into the receptor binding site. nih.govnih.gov In contrast, compounds where the 4-aryl group favors an equatorial position are often antagonists. nih.gov
Studies on diastereoisomeric pairs of 3-methyl-4-phenylpiperidines have confirmed these findings, demonstrating that the cis and trans relationship between the substituents dictates whether the compound acts as an agonist or an antagonist. nih.gov This highlights that the precise spatial configuration is a key determinant of the resulting pharmacological action.
Impact of Phenyl Moiety Modifications on Biological Efficacy
For example, in the development of antiviral 3-phenylpiperidine-2,6-dione derivatives, the introduction of a fluorine atom onto the phenyl ring was a key modification in compounds that showed moderate protection against certain viruses. nih.govresearchgate.net Similarly, in the context of antimycobacterial agents, adding lipophilic substituents such as a trifluoromethyl group (CF₃) or a fluorine atom to the phenyl ring of N-phenylpiperazine derivatives was found to enhance their activity. mdpi.com These findings underscore that altering the electronic properties and lipophilicity of the phenyl group is a valid strategy for optimizing the potency of this class of compounds.
Preclinical Animal Model Evaluations
Preclinical studies in animal models are fundamental to characterizing the therapeutic potential of novel chemical entities. This section details the evaluation of this compound and its derivatives in various established animal models for pain, neurological disorders, infections, and diabetes.
Analgesic Effects in Pain Models
The analgesic properties of derivatives of this compound have been investigated in models of both acute and chronic pain, revealing significant antinociceptive effects.
In models of acute pain, which involve noxious stimuli, the efficacy of these compounds has been demonstrated. For instance, a derivative, 1-[1-(3-methylphenyl)(tetralyl)]piperidine, was studied in rats using the tail immersion test for acute thermal pain and the formalin test for acute chemical pain. thieme-connect.comnih.gov In the tail immersion test, this compound exhibited a prolonged analgesic effect, lasting for 40 minutes, which was longer than the effect observed with ketamine (2-25 minutes). thieme-connect.comnih.gov
Another model, the hot plate test, is a common method for evaluating thermally induced acute pain. plos.org In this test, the latency of the animal's response to a heated surface is measured as an indicator of pain threshold. plos.org The acetic acid-induced writhing test is another model used to assess visceral pain, where the number of abdominal constrictions is counted.
The formalin test induces a biphasic pain response: an initial neurogenic phase followed by a later inflammatory phase. This allows for the assessment of a compound's effect on both acute and more persistent pain states.
Table 1: Analgesic Effects of 1-[1-(3-methylphenyl)(tetralyl)]piperidine in Acute Pain Models
Test
Animal Model
Key Finding
Reference
Tail Immersion Test
Rats
Produced a marked anti-nociceptive effect lasting for 40 minutes.
Chronic neuropathic pain, a debilitating condition arising from nerve damage, has also been a focus of investigation for piperidine derivatives. The formalin test, in its later phase, serves as a model for chronic inflammatory pain. thieme-connect.comnih.gov In this model, 1-[1-(3-methylphenyl)(tetralyl)]piperidine demonstrated significant attenuation of chronic pain, comparable to the effects of ketamine and phencyclidine. thieme-connect.comnih.gov
Piperine, an alkaloid containing a piperidine moiety, has been shown to alleviate neuropathic pain induced by the chemotherapeutic agent paclitaxel (B517696) in mice. nih.gov This effect is thought to be mediated, at least in part, by reducing inflammatory and oxidative stress markers. nih.gov
Table 2: Efficacy of Piperidine Derivatives in Chronic Pain Models
The therapeutic potential of piperidine derivatives extends to neurological disorders. For instance, certain derivatives are being investigated as selective inhibitors of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor for the treatment of mood disorders. researchgate.net Preclinical characterization of compounds like BMS-986169, a GluN2B negative allosteric modulator, has been conducted. researchgate.net Animal models such as the forced swim test in mice are utilized to assess antidepressant-like effects. researchgate.net Furthermore, the impact of these compounds on quantitative electroencephalogram power band distribution can be a translational measure to assess pharmacodynamic activity. researchgate.net
Anti-Infective Efficacy in Disease Models
The piperidine scaffold is a common feature in molecules with antimicrobial properties. researchgate.net Novel 1,2,3-triazole hybrids containing benzimidazole (B57391) and piperidine have been synthesized and evaluated for their in vitro antibacterial and antifungal efficacy. nih.gov Specific derivatives have shown potent activity against various bacterial strains, including Escherichia coli, and several fungal strains. nih.gov The antimicrobial activity of piperidine derivatives is often assessed using methods like the disc diffusion method against both gram-positive and gram-negative bacteria. researchgate.net
Table 3: Anti-Infective Activity of Piperidine Derivatives
Derivative Class
Activity
Key Finding
Reference
Benzimidazole-piperidine 1,2,3-triazole hybrids
Antibacterial & Antifungal
Certain derivatives showed potent activity against E. coli and various fungal strains.
The piperidine moiety is present in some existing antidiabetic drugs, and novel derivatives are being explored for their potential in managing diabetes mellitus. mdpi.comnih.gov Animal models are crucial for investigating the in vivo efficacy and mechanism of action of potential antidiabetic agents. nih.gov
Chemically induced models of diabetes, such as those using streptozotocin (B1681764) (STZ) or alloxan, are commonly employed. nih.gov These agents cause destruction of pancreatic β-cells, leading to a diabetic state in the animals. nih.gov A novel piperidine derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, has demonstrated significant in vitro inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion. mdpi.com
Table 4: Antidiabetic Potential of a Piperidine Derivative
Computational and Cheminformatics Approaches in 3 2 Methylphenyl Piperidine Research
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org This method is instrumental in understanding how 3-(2-methylphenyl)piperidine derivatives interact with their biological targets at a molecular level.
Research has shown that piperidine (B6355638) derivatives can be effectively studied using molecular docking to determine their binding affinities and interaction patterns with various proteins. For instance, in studies involving piperidine-containing compounds, docking analyses have revealed key interactions such as hydrogen bonds and hydrophobic interactions that are crucial for their biological activity. The piperidine ring itself often participates in hydrophobic interactions with residues in the binding pocket of the target protein. acs.orgacs.org
Detailed analyses of these interactions help in elucidating the structure-activity relationships (SAR) of these compounds. For example, the substitution pattern on the phenyl ring of this compound can significantly influence its binding affinity and selectivity towards a specific target. The 2-methyl group, in particular, can dictate the orientation of the phenyl ring within the binding site, leading to specific interactions with surrounding amino acid residues.
Interactive Table: Examples of Protein-Ligand Interactions for Piperidine Derivatives
Molecular Dynamics Simulations for Binding Stability Assessment
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the binding stability over time. rsc.org MD simulations are powerful computational methods used to study the physical movements of atoms and molecules. nih.gov
For piperidine-based compounds, MD simulations have been employed to assess the stability of the ligand-protein complex predicted by docking studies. These simulations can reveal whether the initial binding pose is maintained over a period of nanoseconds, providing a more accurate prediction of the binding affinity and the durability of the interactions. rsc.orgnih.gov The stability of a system can be evaluated by analyzing parameters such as the root mean square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. rsc.org A stable complex will typically show minimal fluctuations in RMSD.
In Silico Prediction of Biological Activity Spectra and Target Identification
In silico tools are increasingly used to predict the biological activities of novel compounds and to identify their potential molecular targets. nih.gov This approach, often part of the early stages of drug discovery, helps in prioritizing compounds for further experimental testing. nih.gov
For derivatives of this compound, various computational models can be used to predict a wide range of biological activities. These predictions are based on the structural features of the molecule and are compared against large databases of compounds with known activities. For instance, piperidine derivatives have been investigated for a wide array of pharmacological applications, including as anticancer, antiviral, and anti-inflammatory agents. researchgate.netnih.gov
Software and online platforms can predict properties like kinase inhibition, G-protein coupled receptor (GPCR) ligand activity, and enzyme inhibition based on the molecular structure. nih.gov These predictions can guide researchers toward specific therapeutic areas where this compound derivatives might be effective.
Virtual Screening for Novel Lead Compound Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method has become a practical and cost-effective alternative to high-throughput screening (HTS). nih.gov
In the context of this compound, virtual screening can be used to identify novel derivatives with potentially improved potency and selectivity. By using the this compound scaffold as a starting point, researchers can screen virtual libraries of compounds to find molecules with similar or enhanced binding characteristics to a target of interest. nih.govsciengpub.ir This process often involves docking large numbers of compounds into the active site of a target protein and ranking them based on their predicted binding affinity. nih.gov The top-ranked compounds can then be synthesized and tested experimentally, accelerating the process of lead compound identification. upenn.edu
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for producing 3-(2-Methylphenyl)piperidine, and how is purity validated?
Methodological Answer : The compound can be synthesized via alkylation of piperidine derivatives using 2-methylbenzyl halides under basic conditions (e.g., NaOH or K₂CO₃) in solvents like dichloromethane. Purification typically involves recrystallization or column chromatography. Purity is validated using nuclear magnetic resonance (NMR; ¹H and ¹³C), high-performance liquid chromatography (HPLC) for retention time consistency, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer : ¹H and ¹³C NMR are essential for confirming the structural integrity of the piperidine ring and substituents. HPLC ensures retention time reproducibility (>98% purity), while HRMS validates the molecular formula. For advanced stereochemical analysis, chiral chromatography or X-ray crystallography may be employed .
Q. What are common synthetic impurities, and how are they mitigated?
Methodological Answer : Residual alkylating agents or incomplete substitution products (e.g., mono- or di-substituted piperidines) are common. These are identified via HRMS and mitigated through optimized stoichiometry, reaction time, and temperature. Column chromatography with gradient elution effectively isolates the target compound .
Advanced Research Questions
Q. How does the 2-methylphenyl substituent influence binding to muscarinic acetylcholine receptors (mAChRs)?
Methodological Answer : The 2-methylphenyl group enhances lipophilicity and steric interactions with the orthosteric site of mAChRs. Mutagenesis studies (e.g., Y104³·³³A in transmembrane helix 3) reveal ligand-selective signaling bias. Computational docking (e.g., using AutoDock Vina) and functional assays (e.g., cAMP inhibition) quantify binding affinity and pathway-specific efficacy .
Q. How can contradictions between in vitro bioactivity and computational ADMET predictions be resolved?
Methodological Answer : Discrepancies often arise from oversimplified in vitro models (e.g., static cell lines vs. dynamic tissues). Validate computational ADMET predictions (via SwissADME or admetSAR) with ex vivo assays (e.g., liver microsomes for metabolic stability) and in vivo pharmacokinetic studies (e.g., plasma half-life in rodent models) .
Q. What structural modifications enhance selectivity for cytochrome P450 (CYP) isoforms?
Methodological Answer : Introducing electron-withdrawing groups (e.g., halogens) at the phenyl ring reduces CYP3A4 affinity, while bulky substituents (e.g., tert-butyl) increase selectivity for CYP2D6. Competitive inhibition assays using recombinant CYP isoforms and molecular dynamics simulations guide rational design .
Q. What strategies optimize enantioselective synthesis of this compound derivatives?
Methodological Answer : Chiral auxiliaries (e.g., phenylglycinol-derived lactams) or asymmetric catalysis (e.g., BINAP-Ru complexes) achieve enantiomeric excess (>90%). Polarimetry and chiral HPLC (e.g., Chiralpak IC column) validate stereochemical purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.